molecular formula C9H5F3N2OS B2429590 5-[3-(Trifluoromethyl)phenoxy]-1,2,3-thiadiazole CAS No. 338421-08-2

5-[3-(Trifluoromethyl)phenoxy]-1,2,3-thiadiazole

Cat. No. B2429590
M. Wt: 246.21
InChI Key: ZVQDFQZOAJXAFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-[3-(Trifluoromethyl)phenoxy]-1,2,3-thiadiazole” is a complex organic compound. It contains a trifluoromethyl group (-CF3), which is a functional group in organic chemistry that is characterized by having three fluorine atoms attached to a methyl group . This compound also contains a phenoxy group and a thiadiazole group .


Molecular Structure Analysis

The molecular structure of “5-[3-(Trifluoromethyl)phenoxy]-1,2,3-thiadiazole” can be analyzed using various spectroscopic techniques. For instance, NMR (Nuclear Magnetic Resonance) spectroscopy can provide information about the hydrogen (1H) and carbon (13C) environments in the molecule . The presence of fluorine (19F) can also be confirmed using 19F-NMR .

Scientific Research Applications

Dual Inhibitors and Anti-inflammatory Agents

Research has shown the potential of 1,2,3-thiadiazole derivatives as dual inhibitors of 5-lipoxygenase and cyclooxygenase, indicating their effectiveness as orally-active, non-ulcerogenic anti-inflammatory agents (Mullican et al., 1993).

Biological Activity and Synthesis

Studies on the synthesis of α-phenoxyl-1,2,3-thiadiazoleacetamide derivatives have demonstrated their significant anti-HBV activities, confirming the biological potential of this class of compounds (Zhao et al., 2003).

Antimicrobial Agents

Formazans derived from Mannich bases of 1,3,4-thiadiazole have been synthesized and evaluated for their antimicrobial properties, showing moderate activity against bacterial and fungal strains (Sah et al., 2014).

Effects on Plant Physiology

The physiological effects of synthetic 1,2,3-thiadiazole compounds on plants, such as their impact on γ-aminobutyric acid levels, reactive oxygen species, and carbohydrate metabolism, have been investigated, providing insights into their potential as agrochemicals (AL-Quraan et al., 2015).

Potential Antineoplastic Agents

1,2,3-Thiadiazoles have been synthesized and evaluated as potential antineoplastic agents, highlighting their relevance in cancer research (Looker & Wilson, 1965).

Applications in Organic Light-Emitting Diodes (OLEDs)

The use of 1,2,3-thiadiazole derivatives in the synthesis of iridium(iii) complexes has shown potential applications in OLEDs, demonstrating the versatility of these compounds in materials science (Jing et al., 2017).

Azathia Crown Macrocycles Synthesis

New classes of azathia crown macrocycles containing 1,3,4-thiadiazole rings have been synthesized, contributing to the field of supramolecular chemistry (Foroughifar et al., 2009).

Future Directions

The future directions for the study of “5-[3-(Trifluoromethyl)phenoxy]-1,2,3-thiadiazole” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, a series of phenylpyridine moiety-containing α-trifluoroanisole derivatives were designed, synthesized, and identified via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to find novel herbicidal compounds with high activity and broad spectrum .

properties

IUPAC Name

5-[3-(trifluoromethyl)phenoxy]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2OS/c10-9(11,12)6-2-1-3-7(4-6)15-8-5-13-14-16-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQDFQZOAJXAFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CN=NS2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-(Trifluoromethyl)phenoxy]-1,2,3-thiadiazole

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